Cas no 2008164-04-1 (benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate)

benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-797301
- benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate
- 2008164-04-1
-
- インチ: 1S/C16H23NO3/c1-4-12(2)10-15(18)13(3)17-16(19)20-11-14-8-6-5-7-9-14/h5-9,12-13H,4,10-11H2,1-3H3,(H,17,19)
- InChIKey: PXOGJONWVJZYKC-UHFFFAOYSA-N
- SMILES: O=C(C(C)NC(=O)OCC1C=CC=CC=1)CC(C)CC
計算された属性
- 精确分子量: 277.16779360g/mol
- 同位素质量: 277.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 8
- 複雑さ: 311
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 55.4Ų
benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797301-10.0g |
benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate |
2008164-04-1 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-797301-2.5g |
benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate |
2008164-04-1 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-797301-0.1g |
benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate |
2008164-04-1 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-797301-5.0g |
benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate |
2008164-04-1 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-797301-0.05g |
benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate |
2008164-04-1 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-797301-0.25g |
benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate |
2008164-04-1 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-797301-0.5g |
benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate |
2008164-04-1 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
Enamine | EN300-797301-1.0g |
benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate |
2008164-04-1 | 95% | 1.0g |
$914.0 | 2024-05-22 |
benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamateに関する追加情報
Recent Advances in the Study of Benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate (CAS: 2008164-04-1)
Benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate (CAS: 2008164-04-1) is a synthetic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique carbamate functional group and ketone moiety, has shown potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a lead compound for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its pharmacological properties and future research directions.
The synthesis of benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed advanced techniques such as asymmetric catalysis and green chemistry principles to achieve efficient and environmentally friendly synthesis routes. The compound's structural features, including the carbamate group, have been identified as critical for its biological activity, particularly in modulating enzyme function and receptor interactions.
In terms of biological activity, benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate has demonstrated promising results in preclinical studies. It has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit key inflammatory pathways. Additionally, its role in cancer therapy has been explored, with findings suggesting that it may induce apoptosis in certain cancer cell lines. These findings highlight the compound's versatility and potential for further development as a therapeutic agent.
Recent research has also delved into the mechanistic aspects of benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate's activity. Structural-activity relationship (SAR) studies have been conducted to identify the key functional groups responsible for its efficacy. Computational modeling and molecular docking simulations have provided further insights into its interactions with biological targets, paving the way for the design of more potent derivatives.
Despite these advancements, challenges remain in the development of benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate as a drug candidate. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. However, the compound's unique chemical structure and promising biological activity make it a valuable subject for ongoing research in the field of medicinal chemistry.
In conclusion, benzyl N-(5-methyl-3-oxoheptan-2-yl)carbamate (CAS: 2008164-04-1) represents a promising area of research in chemical biology and drug development. Recent studies have shed light on its synthesis, biological activity, and mechanistic underpinnings, providing a solid foundation for future investigations. As research progresses, this compound may emerge as a key player in the development of novel therapeutics for a range of diseases.
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